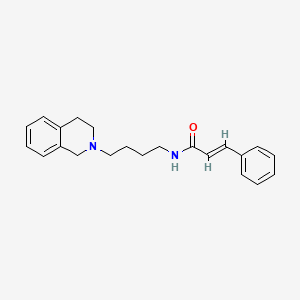

ST 198

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)butyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O/c25-22(13-12-19-8-2-1-3-9-19)23-15-6-7-16-24-17-14-20-10-4-5-11-21(20)18-24/h1-5,8-13H,6-7,14-18H2,(H,23,25)/b13-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQPJBOOQHWEOKT-OUKQBFOZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)CCCCNC(=O)C=CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC2=CC=CC=C21)CCCCNC(=O)/C=C/C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Cardioprotective Effects of Leonurine: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leonurine, a natural alkaloid derived from Herba Leonuri (Chinese Motherwort), has garnered significant scientific interest for its potent cardioprotective properties. This technical guide synthesizes the current understanding of leonurine's mechanisms of action, focusing on its anti-inflammatory, antioxidant, anti-apoptotic, and anti-fibrotic effects. We present a comprehensive overview of the key signaling pathways modulated by leonurine, supported by quantitative data from preclinical studies. Detailed experimental protocols and visual representations of molecular pathways are provided to facilitate further research and development of leonurine as a potential therapeutic agent for cardiovascular diseases.

Introduction

Cardiovascular diseases remain a leading cause of mortality worldwide. The pathophysiology of many cardiac conditions, including myocardial infarction and heart failure, involves a complex interplay of inflammation, oxidative stress, apoptosis, and fibrosis. Leonurine has emerged as a promising multi-target agent that favorably modulates these pathological processes.[1] This document provides an in-depth analysis of the molecular mechanisms underlying the cardioprotective effects of leonurine.

Core Cardioprotective Mechanisms of Leonurine

Leonurine exerts its beneficial effects on the cardiovascular system through several interconnected mechanisms:

-

Anti-inflammatory Effects: Leonurine has been shown to suppress inflammatory responses in cardiac tissue. It can inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation, thereby reducing the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[1]

-

Antioxidant Effects: The compound effectively mitigates oxidative stress by reducing the production of reactive oxygen species (ROS). It achieves this by enhancing the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx), and by inhibiting pro-oxidant enzymes such as NADPH oxidase 4 (Nox4).

-

Anti-apoptotic Effects: Leonurine protects cardiomyocytes from programmed cell death. A primary mechanism involves the activation of the PI3K/Akt/GSK3β signaling pathway. This leads to an increased ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax, and a reduction in the activity of executioner caspases like caspase-3.

-

Anti-fibrotic Effects: Leonurine can attenuate cardiac fibrosis, the excessive deposition of extracellular matrix that impairs heart function. It has been shown to inhibit the TGF-β/Smad2 signaling pathway, a central driver of fibrosis. By doing so, it reduces the expression of fibrotic markers such as α-smooth muscle actin (α-SMA) and collagen. Additionally, leonurine has been found to inhibit cardiomyocyte pyroptosis, a pro-inflammatory form of cell death that can contribute to fibrosis.

Key Signaling Pathways Modulated by Leonurine

The cardioprotective actions of leonurine are mediated by its influence on several critical intracellular signaling cascades.

PI3K/Akt/GSK3β Signaling Pathway

Activation of the PI3K/Akt pathway is a cornerstone of leonurine's anti-apoptotic effect. Upon stimulation, PI3K phosphorylates and activates Akt. Activated Akt, in turn, phosphorylates and inactivates glycogen synthase kinase-3β (GSK3β). This cascade ultimately leads to the upregulation of anti-apoptotic proteins like Bcl-2 and the downregulation of pro-apoptotic proteins such as Bax and cleaved caspase-3, thereby promoting cardiomyocyte survival.

References

Clarification Regarding the Topic "ST 198 Compound"

Initial research indicates that "ST 198" is a designation for a bacterial sequence type, primarily the globally significant, multidrug-resistant Salmonella enterica serovar Kentucky ST198, and not a chemical compound. The extensive body of scientific literature associated with "this compound" focuses on the genomics, epidemiology, and antibiotic resistance mechanisms of this pathogen.

Therefore, a technical guide on the "biological properties of this compound compound" as a therapeutic agent cannot be generated based on the available scientific data.

We propose to pivot the topic to a comprehensive technical guide on the biological properties of Salmonella enterica serovar Kentucky ST198 . This report will be tailored to the requested audience of researchers and drug development professionals, providing in-depth information on:

-

Genomic Characteristics and Epidemiology: Delving into the genetic makeup of ST198, its evolutionary history, and global spread.

-

Antimicrobial Resistance: A detailed analysis of the resistance mechanisms and profiles to various antibiotics, with quantitative data presented in tabular format.

-

Virulence and Pathogenesis: An examination of the factors contributing to its pathogenicity and its interactions with host organisms.

-

Experimental Data: Where available in the literature, we will detail experimental protocols and present findings from in vitro and in vivo studies.

-

Signaling and Metabolic Pathways: Diagrams will be created to illustrate key genetic and metabolic features of this bacterial strain.

Please advise if you would like to proceed with this revised and scientifically accurate topic. Your confirmation is required before we proceed with the in-depth research and content creation for the technical guide on Salmonella enterica serovar Kentucky ST198 .

SCM-198: A Technical Guide to its Anti-inflammatory and Antioxidant Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCM-198, a synthetic derivative of leonurine, has demonstrated significant therapeutic potential owing to its potent anti-inflammatory and antioxidant properties. This technical guide provides an in-depth exploration of the molecular pathways through which SCM-198 exerts its effects. We will detail the key signaling cascades, present available quantitative data on its efficacy, and provide comprehensive experimental protocols for the assays cited. This document is intended to serve as a valuable resource for researchers investigating the therapeutic applications of SCM-198 in inflammatory and oxidative stress-related diseases.

Core Anti-inflammatory and Antioxidant Pathways of SCM-198

SCM-198 modulates a range of signaling pathways to combat inflammation and oxidative stress. The primary mechanisms identified in the literature include the inhibition of pro-inflammatory pathways such as the NF-κB cascade, and the enhancement of endogenous antioxidant defense systems.

Anti-inflammatory Pathways

SCM-198 has been shown to mitigate inflammatory responses in various models, including lipopolysaccharide (LPS)-induced endometritis and endometriosis.[1][2][3][4] Its anti-inflammatory actions are primarily mediated through the suppression of key pro-inflammatory signaling pathways.

One of the central mechanisms is the inhibition of the LPS-JNK-cJUN/cFOS-TLR4-NF-κB pathway .[1] In response to inflammatory stimuli like LPS, Toll-like receptor 4 (TLR4) is activated, leading to a downstream cascade involving c-Jun N-terminal kinase (JNK). This results in the activation of the transcription factor activator protein-1 (AP-1), composed of c-Jun and c-Fos, and subsequently, the activation of the master regulator of inflammation, Nuclear Factor-kappa B (NF-κB). SCM-198 intervenes in this pathway, leading to a reduction in the expression of pro-inflammatory cytokines.

In the context of endometriosis, SCM-198 has been found to suppress the production of Tumor Necrosis Factor-alpha (TNF-α) . This cytokine plays a crucial role in the inflammatory environment of endometriotic lesions. By reducing TNF-α levels, SCM-198 can ameliorate the inflammatory state associated with this disease.

Furthermore, SCM-198 has been shown to modulate the immune response in endometriosis by affecting regulatory T cells (Tregs). It can inhibit the expansion of Tregs and their production of the anti-inflammatory cytokine IL-10 and the pro-fibrotic cytokine TGF-β1 by targeting the estrogen-ERα signaling pathway .

dot

Caption: SCM-198 Anti-inflammatory Signaling Pathways.

Antioxidant Pathways

SCM-198 exhibits robust antioxidant effects by reducing the levels of reactive oxygen species (ROS) and enhancing the activity of endogenous antioxidant enzymes. This protective mechanism has been observed in models of oxidative damage in endometrial stromal cells.

A key aspect of its antioxidant action is the reduction of intracellular ROS. This leads to a decrease in lipid peroxidation, a damaging process that generates malondialdehyde (MDA). Concurrently, SCM-198 has been reported to increase the activity of crucial antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx) .

Furthermore, SCM-198 influences apoptosis-related signaling pathways that are intertwined with oxidative stress. It has been shown to modulate the Bax/Bcl-2 ratio , decreasing the expression of the pro-apoptotic protein Bax and increasing the anti-apoptotic protein Bcl-2. Additionally, it can suppress the activation of the extracellular signal-regulated kinase (ERK) pathway , which is involved in oxidative stress-induced apoptosis.

dot

Caption: SCM-198 Antioxidant and Anti-apoptotic Pathways.

Quantitative Data on the Effects of SCM-198

The following tables summarize the quantitative effects of SCM-198 on various inflammatory and oxidative stress markers as reported in the literature. Data has been extracted from published studies and may be derived from graphical representations where exact numerical values were not provided in tabular format.

Table 1: In Vivo Anti-inflammatory Effects of SCM-198 in a Mouse Model of Endometriosis

| Treatment Group | Dose | Ectopic Lesion Weight (mg) | Ectopic Lesion Size (mm³) |

| EMS Model | - | ~120 | ~150 |

| EMS + SCM-198 (Low Dose) | 7.5 mg/kg | ~70 | ~80 |

| EMS + SCM-198 (High Dose) | 15 mg/kg | ~40 | ~40 |

Table 2: In Vitro Effects of SCM-198 on Inflammatory and Endocrine Markers in Ectopic Endometrial Stromal Cells (eESCs)

| Treatment | SCM-198 Conc. (µM) | TNF-α Concentration (pg/mL) | Estrogen Concentration (pg/mL) | Aromatase Expression (relative) | ERα Expression (relative) |

| Control | 0 | High | High | High | High |

| SCM-198 | 50 | Decreased | Decreased | Decreased | Decreased |

| SCM-198 | 100 | Further Decreased | Further Decreased | Further Decreased | Further Decreased |

| SCM-198 | 200 | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Decreased |

Table 3: In Vitro Effects of SCM-198 on Oxidative Stress and Apoptosis Markers in Endometrial Stromal Cells

| Treatment | SCM-198 Conc. (µM) | Intracellular ROS Levels | Bax/Bcl-2 Ratio | p-ERK/ERK Ratio |

| H₂O₂ Induced | 0 | High | High | High |

| H₂O₂ + SCM-198 | 50 | Decreased | Decreased | Decreased |

| H₂O₂ + SCM-198 | 100 | Further Decreased | Further Decreased | Further Decreased |

| H₂O₂ + SCM-198 | 200 | Significantly Decreased | Significantly Decreased | Significantly Decreased |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of SCM-198's bioactivities.

Animal Model of Endometriosis

dot

References

- 1. ijbs.com [ijbs.com]

- 2. academic.oup.com [academic.oup.com]

- 3. SCM-198 ameliorates endometrial inflammation via suppressing the LPS-JNK-cJUN/cFOS-TLR4-NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SCM-198 Prevents Endometriosis by Reversing Low Autophagy of Endometrial Stromal Cell via Balancing ERα and PR Signals - PubMed [pubmed.ncbi.nlm.nih.gov]

Leonurine's Role in Apoptosis and Cell Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leonurine, an alkaloid compound derived from Herba leonuri, has garnered significant attention for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and cardioprotective effects.[1][2][3] A growing body of evidence highlights its potent role in modulating programmed cell death, or apoptosis, through intricate interactions with key cell signaling pathways. This technical guide provides an in-depth examination of the molecular mechanisms by which leonurine influences apoptosis, its impact on critical signaling cascades such as PI3K/Akt, MAPK, and NF-κB, and detailed experimental protocols for investigating these effects. Quantitative data are summarized for comparative analysis, and signaling pathways are visualized to elucidate the complex interactions underlying leonurine's therapeutic potential.

Introduction to Leonurine and Apoptosis

Leonurine is a primary active alkaloid found in motherwort (Leonurus japonicus), a plant used extensively in traditional medicine.[4][5] Its therapeutic applications are broad, historically covering gynecological disorders, but recent research has expanded its scope to cardiovascular and central nervous system diseases. At the cellular level, one of leonurine's most significant activities is the regulation of apoptosis.

Apoptosis is a genetically controlled, energy-dependent process of cell self-destruction that is essential for normal tissue development, homeostasis, and the elimination of damaged or cancerous cells. It is characterized by distinct morphological changes, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies, without inducing an inflammatory response. Dysregulation of apoptosis is a hallmark of numerous pathologies, including cancer, autoimmune diseases, and neurodegenerative disorders. Leonurine has been shown to exert both pro-apoptotic effects in cancer cells and anti-apoptotic effects in healthy tissues subjected to ischemic or inflammatory stress, making it a molecule of high therapeutic interest.

Core Mechanisms: Leonurine's Impact on the Apoptotic Machinery

Leonurine modulates apoptosis primarily through the intrinsic, or mitochondrial, pathway. This pathway is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The ratio of these proteins determines the permeability of the mitochondrial outer membrane.

Under apoptotic stimuli, the balance shifts in favor of pro-apoptotic proteins, leading to the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, an initiator caspase. Caspase-9, in turn, cleaves and activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.

Leonurine has been consistently shown to modulate this process by:

-

Increasing the Bax/Bcl-2 Ratio: In cancer cells, leonurine upregulates the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, thereby promoting apoptosis.

-

Decreasing the Bax/Bcl-2 Ratio: Conversely, in models of ischemia or inflammation, leonurine protects cells by increasing Bcl-2 expression and decreasing Bax expression, thus inhibiting apoptosis.

-

Activating Caspases: Leonurine treatment leads to the increased expression and cleavage of caspase-9 and caspase-3, confirming its role in activating the mitochondrial caspase cascade.

Key Cell Signaling Pathways Modulated by Leonurine

Leonurine's effects on the apoptotic machinery are not direct but are mediated through its influence on several upstream signaling pathways that regulate cell survival and death.

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathway is a critical pro-survival signaling cascade. When activated, PI3K phosphorylates and activates Akt. Activated Akt then phosphorylates and inactivates several pro-apoptotic targets, including Glycogen Synthase Kinase 3β (GSK3β) and Bax, while promoting the expression of anti-apoptotic proteins like Bcl-2.

Leonurine's interaction with this pathway is context-dependent:

-

Anti-Apoptotic Effects: In cardioprotective and neuroprotective scenarios, leonurine has been shown to activate the PI3K/Akt pathway. It increases the phosphorylation of PI3K, Akt, and GSK3β, leading to the inhibition of apoptosis and improved cell survival.

-

Pro-Apoptotic Effects: In various cancer models, leonurine inhibits the PI3K/Akt pathway. By decreasing the phosphorylation of PI3K and Akt, it suppresses the pathway's pro-survival signals, making cancer cells more susceptible to apoptosis.

Caption: Leonurine's anti-apoptotic mechanism via PI3K/Akt activation.

The Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a complex network that regulates a wide range of cellular processes, including proliferation, inflammation, and apoptosis. It comprises several distinct cascades, most notably involving Extracellular signal-Regulated Kinase (ERK), p38 MAPK, and c-Jun N-terminal Kinase (JNK). The role of these kinases in apoptosis can be pro- or anti-apoptotic depending on the cell type and stimulus.

Studies show that leonurine can suppress inflammation-induced apoptosis by inhibiting the activation of the MAPK pathway. In chondrocytes stimulated with IL-1β, leonurine treatment decreased the phosphorylation of ERK, p38, and JNK. In other contexts, such as non-small cell lung cancer, leonurine hydrochloride was found to increase the phosphorylation of p38, contributing to its pro-apoptotic effect.

The Nuclear Factor kappa B (NF-κB) Pathway

NF-κB is a transcription factor that plays a pivotal role in regulating the immune response, inflammation, and cell survival. In many cell types, NF-κB activation promotes the transcription of anti-apoptotic genes, including Bcl-2.

Leonurine has been shown to exert anti-inflammatory and anti-apoptotic effects by suppressing the NF-κB pathway. In IL-1β-stimulated chondrocytes, leonurine inhibited the phosphorylation of the p65 subunit of NF-κB, preventing its translocation to the nucleus and subsequent activation of target genes. This inhibition contributes to the observed decrease in inflammatory mediators and the reduction in apoptosis.

Caption: Leonurine's inhibition of MAPK and NF-κB pathways.

Quantitative Data Summary

The following tables summarize the quantitative effects of leonurine on apoptosis and related signaling pathways as reported in various studies.

Table 1: Effect of Leonurine on Apoptosis in H292 Lung Cancer Cells

| Leonurine Conc. | Apoptotic Rate (%) |

|---|---|

| Control (0 µmol/L) | 4.9 ± 0.43 |

| 10 µmol/L | 11.5 ± 1.12 |

| 25 µmol/L | 19.3 ± 1.16 |

| 50 µmol/L | 61.3 ± 6.96 |

(Data sourced from a study on leonurine hydrochloride in H292 cells after 24h treatment)

Table 2: Effect of Leonurine on Apoptosis-Related Protein Expression

| Treatment | Target Protein | Change in Expression | Cell/Tissue Type |

|---|---|---|---|

| Leonurine (5, 20 µM) | Bax | Decreased | Rat Chondrocytes |

| Leonurine (5, 20 µM) | Bcl-2 | Increased | Rat Chondrocytes |

| Leonurine (15 mg/kg/day) | Bax | Decreased | Rat Myocardium |

| Leonurine (15 mg/kg/day) | Bcl-2 | Increased | Rat Myocardium |

| Leonurine HCl (10, 25, 50 µmol/L) | Bax/Bcl-2 Ratio | Increased | H292 Lung Cancer Cells |

| Leonurine HCl (10, 25, 50 µmol/L) | Caspase-3 | Increased | H292 Lung Cancer Cells |

| Leonurine HCl (10, 25, 50 µmol/L) | Caspase-9 | Increased | H292 Lung Cancer Cells |

Table 3: Effect of Leonurine on Signaling Pathway Proteins

| Treatment | Target Protein | Change in Phosphorylation | Cell/Tissue Type | Pathway |

|---|---|---|---|---|

| Leonurine (15 mg/kg/day) | p-PI3K | Increased | Rat Myocardium | PI3K/Akt |

| Leonurine (15 mg/kg/day) | p-Akt | Increased | Rat Myocardium | PI3K/Akt |

| Leonurine (15 mg/kg/day) | p-GSK3β | Increased | Rat Myocardium | PI3K/Akt |

| Leonurine HCl (10, 25, 50 µmol/L) | p-Akt | Decreased | H292 Lung Cancer Cells | PI3K/Akt |

| Leonurine (High Dose) | p-p38 | Decreased | Rat Chondrocytes | MAPK |

| Leonurine (High Dose) | p-ERK | Decreased | Rat Chondrocytes | MAPK |

| Leonurine (High Dose) | p-JNK | Decreased | Rat Chondrocytes | MAPK |

| Leonurine HCl (10, 25, 50 µmol/L) | p-p38 | Increased | H292 Lung Cancer Cells | MAPK |

| Leonurine | p-p65 (NF-κB) | Decreased | Rat Chondrocytes | NF-κB |

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of leonurine's effects. Below are protocols for key assays.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cells (e.g., H292, chondrocytes) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of leonurine (e.g., 0, 5, 10, 20, 50 µM). Include a vehicle control. Incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the supernatant. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.

-

Absorbance Reading: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the vehicle control.

Apoptosis Detection by Flow Cytometry (Annexin V-FITC/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Culture and Treatment: Culture cells in 6-well plates and treat with desired concentrations of leonurine for a specified time (e.g., 24 hours).

-

Cell Harvesting: For adherent cells, detach them using trypsin-EDTA. Collect all cells, including those floating in the medium, by centrifugation at 300-600 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with cold PBS.

-

Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to the cell suspension.

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each sample.

-

Flow Cytometry: Analyze the samples immediately using a flow cytometer. FITC fluorescence (Annexin V) is typically detected in the FL1 channel and PI fluorescence in the FL2 or FL3 channel.

-

Viable cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

-

Western Blotting for Apoptosis and Signaling Markers

This technique is used to detect and quantify specific proteins.

-

Protein Extraction: After treatment with leonurine, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, p-Akt, Akt, p-p38, GAPDH) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify band intensity using densitometry software (e.g., ImageJ) and normalize to a loading control like GAPDH or β-actin.

Caption: Workflow for studying leonurine's effects on apoptosis.

Conclusion

Leonurine demonstrates a remarkable ability to modulate apoptosis and key cell signaling pathways, positioning it as a promising therapeutic candidate for a range of diseases. Its dual action—inhibiting apoptosis in healthy tissues under stress and inducing it in cancer cells—underscores its potential for targeted therapies. The primary mechanisms involve the regulation of the Bcl-2 protein family and caspase activation, driven by the modulation of the PI3K/Akt, MAPK, and NF-κB signaling pathways. The detailed data and protocols provided in this guide serve as a comprehensive resource for researchers aiming to further elucidate the molecular intricacies of leonurine and accelerate its translation into clinical applications. Further investigation is warranted to fully explore its therapeutic window, bioavailability, and efficacy in complex in vivo models.

References

- 1. Leonurine Exerts Anti-Catabolic and Anti-Apoptotic Effects via Nuclear Factor kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways in Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Leonurine Exerts Anti-Catabolic and Anti-Apoptotic Effects via Nuclear Factor kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways in Chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Leonurine: a comprehensive review of pharmacokinetics, pharmacodynamics, and toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A literature review: mechanisms of antitumor pharmacological action of leonurine alkaloid - PMC [pmc.ncbi.nlm.nih.gov]

SCM-198 for endometriosis underlying mechanisms

An In-depth Technical Guide to the Core Underlying Mechanisms of SCM-198 for Endometriosis

Introduction

Endometriosis is a chronic, inflammatory, and estrogen-dependent gynecological disease characterized by the presence of endometrial-like tissue outside the uterine cavity, affecting approximately 10% of women of reproductive age.[1] The condition is associated with debilitating pelvic pain and infertility.[1] Current medical treatments often have significant side effects and high recurrence rates, highlighting the urgent need for novel therapeutic strategies.[1] SCM-198, a synthetic derivative of leonurine, a bioactive alkaloid from the plant Leonurus japonicus Houtt, has emerged as a promising therapeutic candidate.[2][3] This compound demonstrates a range of pharmacological activities, including anti-inflammatory, anti-oxidative, and anti-apoptotic effects. This guide elucidates the core underlying mechanisms by which SCM-198 exerts its therapeutic effects on endometriosis, focusing on its modulation of key signaling pathways and cellular processes.

Core Mechanisms of Action

SCM-198 combats endometriosis through a multi-pronged approach, primarily by targeting the interplay between inflammatory signaling, endocrine hormonal regulation, and cellular survival pathways. The two major mechanisms are the regulation of the inflammation-endocrine-autophagy axis in ectopic endometrial stromal cells (eESCs) and the modulation of the local endocrine-immune environment.

Regulation of the Inflammation-Endocrine-Autophagy Axis

One of the primary mechanisms of SCM-198 is its ability to correct the pathological state of low autophagy in eESCs. In endometriosis, a pro-inflammatory environment, particularly elevated levels of Tumor Necrosis Factor-alpha (TNF-α), disrupts the normal hormonal signaling. This disruption leads to a state of "hypo-autophagy," which prevents the natural process of programmed cell death (apoptosis) in the ectopic cells, allowing them to survive and proliferate.

SCM-198 intervenes in this pathway by:

-

Inhibiting TNF-α-induced signaling : High expression of TNF-α in eESCs activates an aromatase-estrogen-estrogen receptor alpha (ERα) signaling pathway. SCM-198 downregulates TNF-α, which in turn inhibits this entire cascade.

-

Balancing Estrogen and Progesterone Receptor Signals : The compound decreases the expression of ERα while simultaneously increasing the expression of Progesterone Receptor Isoform B (PRB). This rebalancing is crucial, as increased ERα signaling and decreased PRB expression are what synergistically suppress autophagy.

-

Upregulating Autophagy : By restoring the ERα/PRB balance, SCM-198 upregulates the level of autophagy in eESCs. This is evidenced by increased levels of autophagy markers like LC3B-II/I and BECN1.

-

Promoting Apoptosis : The restoration of autophagy re-sensitizes the ectopic cells to apoptosis, leading to a reduction in lesion size and weight. This pro-apoptotic effect is also mediated by modulating the Bax/Bcl-2/Caspase-3 signaling cascade.

dot

Figure 1: SCM-198 regulation of the inflammation-endocrine-autophagy axis in endometriosis.

Modulation of Endocrine-Immune Response via Regulatory T cells (Tregs)

Endometriosis is considered an endocrine-immune disorder. The peritoneal fluid of patients often shows an accumulation of regulatory T cells (Tregs), which create an immunotolerant microenvironment that facilitates the survival of ectopic endometrial tissue. This expansion of Tregs is driven by the high local concentration of estrogen.

SCM-198 modulates this immune dysregulation by:

-

Inhibiting Estrogen-ERα Signaling : SCM-198 reduces estrogen production in eESCs and suppresses the mRNA level of ERα in Tregs.

-

Suppressing Treg Expansion and Function : By inhibiting the estrogen-ERα pathway, SCM-198 reverses the expansion of Tregs and reduces their production of immunosuppressive cytokines, such as IL-10 and TGF-β1.

-

Reducing Treg-Enhanced Cell Invasion : Tregs have been shown to enhance the invasion and viability of eESCs. SCM-198 is able to abate this effect, further contributing to the reduction of endometriotic lesions.

dot

Figure 2: SCM-198 modulation of the endocrine-immune response in endometriosis.

Quantitative Data Summary

The therapeutic effects of SCM-198 have been quantified in both in vivo and in vitro models of endometriosis.

Table 1: In Vivo Efficacy of SCM-198 in Mouse Models of Endometriosis

| Parameter | Control Group (EMS) | SCM-198 Low Dose (7.5 mg/kg) | SCM-198 High Dose (15 mg/kg) | Citation |

|---|---|---|---|---|

| Ectopic Lesion Weight | Significantly higher | Significantly decreased | Significantly decreased | |

| Ectopic Lesion Size | Significantly larger | Significantly decreased | Significantly decreased |

| Ectopic Lesion Number | No significant difference | No significant difference | No significant difference | |

Table 2: In Vitro Effects of SCM-198 on Human Ectopic Endometrial Stromal Cells (eESCs) and Tregs

| Parameter | Condition | Effect of SCM-198 (Concentration) | Citation |

|---|---|---|---|

| Estrogen Level | eESCs | Dose-dependent downregulation | |

| ERα Expression | eESCs | Dose-dependent downregulation | |

| PRB Expression | eESCs | Dose-dependent upregulation | |

| Autophagy Markers (LC3B-II/I, BECN1) | eESCs | Upregulation | |

| Treg Expansion | Peritoneal immune cells | Abated (at 200 µM) | |

| Treg Cytokine Production (IL-10, TGF-β1) | Peritoneal immune cells | Abated (at 200 µM) |

| eESC Invasion & Viability (enhanced by Tregs) | Co-culture | Abated | |

Experimental Protocols

The mechanisms of SCM-198 were elucidated through a series of key experimental models and assays.

Mouse Model of Endometriosis

-

Animal Model : Female C57BL/6 mice (6-8 weeks old) are used.

-

Induction : Donor mice are treated with E2 (estradiol) to induce an estrus-like state. Uterine horns are removed, and endometrial fragments are prepared. Recipient mice in estrus receive intraperitoneal injections of these endometrial fragments to establish ectopic lesions.

-

Treatment : After a period of lesion establishment (e.g., 2 weeks), mice are treated daily with SCM-198 (e.g., 7.5 mg/kg or 15 mg/kg) or vehicle control via intraperitoneal injection for a specified duration (e.g., 1-2 weeks).

-

Analysis : At the end of the treatment period, mice are euthanized, and ectopic lesions are excised. The number, weight, and size of the lesions are recorded. Tissues are collected for further analysis, including histology (H&E, Masson staining), Western blotting, and RNA sequencing.

dot

Figure 3: General experimental workflow for the in vivo mouse model of endometriosis.

Cell Culture and In Vitro Assays

-

Cell Isolation : Ectopic endometrial stromal cells (eESCs) are isolated from endometriotic tissues of patients undergoing surgery. Peritoneal immune cells, including T cells, are isolated from peritoneal fluid.

-

Cell Culture and Treatment : Cells are cultured under standard conditions. For experiments, cells are treated with various concentrations of SCM-198 (e.g., 200 µM), estradiol (E2), TNF-α, or combinations thereof for specified time periods (e.g., 48 hours).

-

Western Blotting : Used to analyze the protein expression levels of key signaling molecules such as ERα, ERβ, PRB, LC3B-II/I, and BECN1.

-

ELISA : Employed to measure the concentrations of secreted factors like estrogen and TNF-α in the cell culture supernatant.

-

Flow Cytometry : Used to analyze cell populations, such as the proportion of CD4+CD25+ Tregs, and to detect intracellular cytokine production (IL-10, TGF-β1) within these cells.

-

Cell Invasion and Viability Assays : Transwell invasion assays and cell viability assays (e.g., CCK-8) are used to measure the functional impact of SCM-198 on eESCs, particularly in co-culture systems with Tregs.

Conclusion

SCM-198 presents a potent and multifaceted therapeutic strategy for endometriosis. Its core mechanism involves a dual action of rectifying the intrinsic cellular defects in ectopic endometrial cells and modulating the extrinsic pathological immune environment. By inhibiting the TNF-α-driven, estrogen-dominant signaling cascade, SCM-198 restores autophagy and promotes the apoptosis of ectopic cells. Concurrently, it suppresses the local immunotolerance by reducing the expansion and function of regulatory T cells through the same estrogen-ERα signaling axis. This comprehensive approach, targeting both the "seed" (the ectopic cell) and the "soil" (the peritoneal microenvironment), positions SCM-198 as a highly promising candidate for future drug development in the management of endometriosis.

References

- 1. SCM-198 Prevents Endometriosis by Reversing Low Autophagy of Endometrial Stromal Cell via Balancing ERα and PR Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. SCM-198 Alleviates Endometriosis by Suppressing Estrogen-ERα mediated Differentiation and Function of CD4+CD25+ Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Diabetic Potential of Leonurine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leonurine, a natural alkaloid derived from Herba Leonuri, has garnered significant scientific interest for its diverse pharmacological activities. Emerging evidence strongly suggests its potential as a therapeutic agent in the management of diabetes mellitus and its associated complications. This technical guide provides an in-depth exploration of the anti-diabetic effects of Leonurine, focusing on its molecular mechanisms of action, detailed experimental protocols for its evaluation, and a quantitative summary of its therapeutic efficacy. The primary mechanisms underlying Leonurine's anti-diabetic properties involve the modulation of key signaling pathways, including the AMP-activated protein kinase (AMPK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways, which play crucial roles in glucose and lipid metabolism, insulin sensitivity, and cellular survival. This document aims to serve as a comprehensive resource for researchers and professionals in the field of diabetes drug discovery and development.

Introduction

Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia resulting from defects in insulin secretion, insulin action, or both. The global prevalence of diabetes is on a rapid rise, necessitating the development of novel and effective therapeutic strategies. Leonurine (4-guanidino-n-butyl syringate) has demonstrated a wide range of biological effects, including anti-inflammatory, antioxidant, and cardioprotective properties, many of which are relevant to the pathophysiology of diabetes and its complications.[1][2] This guide synthesizes the current scientific knowledge on the anti-diabetic effects of Leonurine, providing a technical overview for further research and development.

Mechanisms of Anti-Diabetic Action

Leonurine exerts its anti-diabetic effects through multiple mechanisms, primarily by modulating critical signaling pathways that regulate glucose and lipid homeostasis, and by protecting pancreatic β-cells from apoptosis.

Activation of the AMPK Signaling Pathway

The AMP-activated protein kinase (AMPK) is a central regulator of cellular energy metabolism.[3] Its activation is a key therapeutic target for type 2 diabetes.[4] Leonurine has been shown to activate AMPK, leading to a cascade of downstream effects that improve glucose metabolism.[5] Activated AMPK enhances glucose uptake in peripheral tissues, such as skeletal muscle, and suppresses hepatic gluconeogenesis. One of the key downstream targets of AMPK is Acetyl-CoA Carboxylase (ACC), an enzyme involved in fatty acid synthesis. Phosphorylation by AMPK inhibits ACC activity, leading to a decrease in fatty acid synthesis and an increase in fatty acid oxidation. Leonurine's activation of the ADRA1a/AMPK/SCD1 axis has been implicated in its beneficial effects on non-alcoholic fatty liver disease (NAFLD), a common co-morbidity of diabetes.

Modulation of the PI3K/Akt Signaling Pathway

The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial mediator of insulin signaling. Insulin resistance, a hallmark of type 2 diabetes, is associated with impaired PI3K/Akt signaling. Leonurine has been shown to modulate this pathway, thereby improving insulin sensitivity. Activation of the PI3K/Akt pathway promotes the translocation of glucose transporter 4 (GLUT4) to the plasma membrane of muscle and adipose cells, facilitating glucose uptake from the bloodstream. Downstream targets of Akt, such as glycogen synthase kinase 3β (GSK3β) and Forkhead box protein O1 (FOXO1), are also regulated by Leonurine. Inhibition of GSK3β promotes glycogen synthesis, while inhibition of FOXO1 reduces the expression of gluconeogenic enzymes.

Protection of Pancreatic β-Cells

The progressive loss of pancreatic β-cell function and mass is a key feature of both type 1 and type 2 diabetes. Leonurine has demonstrated protective effects on pancreatic β-cells by inhibiting apoptosis. This is achieved through the modulation of the Bax/Bcl-2/Caspase-3 signaling pathway, a critical regulator of programmed cell death. By reducing the expression of the pro-apoptotic protein Bax and increasing the expression of the anti-apoptotic protein Bcl-2, Leonurine helps to preserve β-cell mass and function.

Anti-Glycation Effects

Chronic hyperglycemia in diabetes leads to the non-enzymatic glycation of proteins, forming advanced glycation end products (AGEs). The accumulation of AGEs contributes to the development of diabetic complications. Leonurine has been shown to inhibit the formation of AGEs, suggesting another mechanism by which it can mitigate the long-term consequences of diabetes.

Quantitative Data on Anti-Diabetic Effects

The following tables summarize the quantitative data from preclinical studies investigating the anti-diabetic effects of Leonurine in rodent models of diabetes.

Table 1: Effect of Leonurine on Glycemic Control in Streptozotocin (STZ)-Induced Diabetic Rats

| Parameter | Control | Diabetic Control | Leonurine (30 mg/kg) | Metformin (350 mg/kg) |

| Fasting Blood Glucose (mg/dL) | Normal | Significantly Increased | Significantly Decreased | Significantly Decreased |

| HbA1c (%) | Normal | Significantly Increased | Significantly Decreased | Significantly Decreased |

| Serum Insulin (µU/mL) | Normal | Significantly Decreased | Significantly Increased | Significantly Increased |

Data synthesized from a study on diabetic nephropathy. Leonurine treatment was administered for 12 weeks.

Table 2: Effect of Leonurine on Serum Lipid Profile in STZ-Induced Diabetic Rats

| Parameter | Control | Diabetic Control | Leonurine (30 mg/kg) | Metformin (350 mg/kg) |

| Total Cholesterol (mg/dL) | Normal | Significantly Increased | Significantly Decreased | Significantly Decreased |

| Triglycerides (mg/dL) | Normal | Significantly Increased | Significantly Decreased | Significantly Decreased |

| HDL-C (mg/dL) | Normal | Significantly Decreased | Significantly Increased | Significantly Increased |

| LDL-C (mg/dL) | Normal | Significantly Increased | Significantly Decreased | Significantly Decreased |

| VLDL-C (mg/dL) | Normal | Significantly Increased | Significantly Decreased | Significantly Decreased |

Data synthesized from a study on diabetic nephropathy. Leonurine treatment was administered for 12 weeks.

Table 3: Effect of Leonurine on Glucose and Lipid Metabolism in High-Fat High-Sugar Diet (HFHSD)-Induced NAFLD Mice

| Parameter | Normal Control | HFHSD Model | Leonurine (High Dose) |

| Serum Glucose | Normal | Increased | Decreased |

| Serum Glycated Serum Protein (GSP) | Normal | Increased | Decreased |

| Serum Total Cholesterol (TC) | Normal | Increased | Decreased |

| Serum Triglycerides (TG) | Normal | Increased | Decreased |

| Liver TC | Normal | Increased | Decreased |

| Liver TG | Normal | Increased | Decreased |

Data synthesized from a study on NAFLD. Leonurine treatment was administered for 12 weeks.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-diabetic effects of Leonurine.

In Vivo Model: Streptozotocin (STZ)-Induced Diabetes in Rats

This protocol describes the induction of type 1-like diabetes in rats using a single high dose of STZ.

Materials:

-

Male Sprague-Dawley or Wistar rats (200-250 g)

-

Streptozotocin (STZ)

-

Cold 0.1 M citrate buffer (pH 4.5)

-

Glucometer and test strips

-

Insulin (optional, for preventing severe hyperglycemia-related mortality)

-

5% or 10% sucrose solution

Procedure:

-

Acclimatize rats for at least one week under standard laboratory conditions (22-26°C, 12h light/dark cycle) with free access to standard chow and water.

-

For induction of diabetes, prepare a fresh solution of STZ in cold citrate buffer immediately before injection. A common dose is 65 mg/kg body weight.

-

Administer the STZ solution via a single intraperitoneal (i.p.) or intravenous (i.v.) injection. Administer an equivalent volume of citrate buffer to the control group.

-

To prevent acute hypoglycemia following STZ injection, provide rats with a 5% or 10% sucrose solution in their drinking water for the first 24-48 hours.

-

Monitor blood glucose levels from the tail vein 48-72 hours post-STZ injection and then periodically. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic and can be selected for the study.

-

Divide the diabetic rats into treatment groups (e.g., vehicle control, Leonurine, positive control like metformin).

-

Administer Leonurine (e.g., 30 mg/kg, orally) daily for the duration of the study (e.g., 12 weeks).

-

At the end of the treatment period, collect blood samples for biochemical analysis (glucose, HbA1c, insulin, lipid profile) and harvest tissues (pancreas, liver, kidney, skeletal muscle) for histological and molecular analysis.

In Vitro Assay: Glucose Uptake in L6 Myotubes

This protocol measures the effect of Leonurine on glucose uptake in a skeletal muscle cell line.

Materials:

-

L6 myoblasts

-

Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

-

Fetal Bovine Serum (FBS)

-

Horse Serum

-

Krebs-Ringer-Phosphate-HEPES (KRPH) buffer

-

2-deoxy-D-[³H]glucose or a fluorescent glucose analog

-

Leonurine

-

Insulin (positive control)

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Culture L6 myoblasts in DMEM with 10% FBS.

-

Induce differentiation into myotubes by switching the medium to DMEM with 2% horse serum for 4-6 days.

-

Serum-starve the differentiated L6 myotubes for 3-4 hours in serum-free DMEM.

-

Wash the cells with KRPH buffer.

-

Pre-incubate the cells with various concentrations of Leonurine (or vehicle control/insulin) in KRPH buffer for a specified time (e.g., 30-60 minutes).

-

Initiate glucose uptake by adding 2-deoxy-D-[³H]glucose or a fluorescent glucose analog to the buffer and incubate for a short period (e.g., 10-30 minutes).

-

Terminate glucose uptake by washing the cells rapidly with ice-cold KRPH buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter or fluorescence using a plate reader.

-

Normalize the glucose uptake to the total protein content in each well.

Molecular Analysis: Western Blotting for AMPK and Akt Phosphorylation

This protocol details the detection of phosphorylated (activated) forms of AMPK and Akt in tissue or cell lysates.

Materials:

-

Tissue or cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total-AMPKα, anti-phospho-Akt (Ser473), anti-total-Akt

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Prepare protein lysates from tissues or cells treated with Leonurine.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein (e.g., 20-50 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-AMPKα) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with the antibody for the total protein (e.g., anti-total-AMPKα) to normalize the phosphorylation signal.

-

Quantify the band intensities using densitometry software.

Histological Analysis of the Pancreas

This protocol describes the preparation and staining of pancreatic tissue to assess islet morphology.

Materials:

-

Pancreatic tissue

-

10% neutral buffered formalin

-

Ethanol series (for dehydration)

-

Xylene (for clearing)

-

Paraffin wax

-

Microtome

-

Glass slides

-

Hematoxylin and Eosin (H&E) stain

Procedure:

-

Fix the harvested pancreatic tissue in 10% neutral buffered formalin for 24 hours.

-

Dehydrate the tissue through a graded series of ethanol solutions.

-

Clear the tissue in xylene.

-

Embed the tissue in paraffin wax.

-

Section the paraffin blocks at 4-5 µm thickness using a microtome.

-

Mount the sections on glass slides.

-

Deparaffinize and rehydrate the sections.

-

Stain the sections with Hematoxylin and Eosin (H&E).

-

Dehydrate the stained sections and mount with a coverslip.

-

Examine the slides under a light microscope to assess the morphology of the islets of Langerhans, including islet size, number, and signs of inflammation or necrosis.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways modulated by Leonurine and a typical experimental workflow for its evaluation.

Caption: Leonurine activates the AMPK signaling pathway, promoting glucose uptake and fatty acid oxidation while inhibiting hepatic gluconeogenesis.

Caption: Leonurine modulates the PI3K/Akt pathway, enhancing insulin signaling and promoting glucose utilization and storage.

Caption: Leonurine protects pancreatic β-cells from apoptosis by modulating the Bax/Bcl-2/Caspase-3 pathway.

Caption: A typical experimental workflow for evaluating the anti-diabetic effects of Leonurine, encompassing both in vivo and in vitro studies.

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the potential of Leonurine as a multi-target therapeutic agent for diabetes. Its ability to favorably modulate the AMPK and PI3K/Akt signaling pathways, protect pancreatic β-cells, and inhibit the formation of advanced glycation end products positions it as a promising candidate for further preclinical and clinical investigation.

Future research should focus on:

-

Pharmacokinetic and Pharmacodynamic Studies: To determine the optimal dosing, bioavailability, and metabolic fate of Leonurine.

-

Long-term Efficacy and Safety Studies: To evaluate the long-term effects of Leonurine on diabetic complications and to assess its safety profile.

-

Clinical Trials: To translate the promising preclinical findings into clinical applications for the treatment of diabetes in humans.

-

Structural Optimization: To potentially synthesize more potent and specific analogs of Leonurine to enhance its therapeutic efficacy.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. Calcineurin signaling and PGC-1alpha expression are suppressed during muscle atrophy due to diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phosphorylation of the insulin receptor by AMP-activated protein kinase (AMPK) promotes ligand-independent activation of the insulin signalling pathway in rodent muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PGC-1α regulation of mitochondrial degeneration in experimental diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and Bioavailability of SCM-198: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCM-198, also known as leonurine, is a pleiotropic alkaloid originally isolated from Herba Leonuri (motherwort). It has garnered significant interest in the scientific community for its potential therapeutic applications in cardiovascular diseases, neuroprotection, and endometriosis. A thorough understanding of its pharmacokinetic profile and bioavailability is paramount for its development as a clinical candidate. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of SCM-198, with a focus on preclinical data from rodent models.

Pharmacokinetic Profile of SCM-198

The pharmacokinetic properties of SCM-198 have been primarily investigated in rats and mice. Following administration, SCM-198 is rapidly absorbed, extensively metabolized, and quickly eliminated. The pharmacokinetic behavior of leonurine in rats has been shown to fit a two-compartment open model following both intravenous and oral administration.[1][2]

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of SCM-198 (leonurine) in rats and mice, derived from various preclinical studies. These data provide a quantitative basis for understanding the compound's behavior in vivo.

Table 1: Pharmacokinetic Parameters of SCM-198 (Leonurine) in Rats After Oral Administration

| Parameter | Value | Dose | Reference |

| Tmax (h) | 0.75 - 0.95 | 50 mg/kg | [3][4] |

| Cmax (μg/mL) | 0.51 | 50 mg/kg | [3] |

| t1/2 (h) | 1.72 - 3.64 | 5 mg/kg - 50 mg/kg | |

| AUC0-t (μg·h/mL) | 1.56 | 50 mg/kg | |

| AUC0-∞ (μg·h/mL) | 1.78 | 50 mg/kg | |

| Oral Bioavailability (%) | 2.21 | 5 mg/kg |

Table 2: Pharmacokinetic Parameters of SCM-198 (Leonurine) in Mice After Oral Administration of Different Formulations

| Parameter | Suspension | Microemulsion | Dose | Reference |

| Tmax (h) | 0.5 | 0.5 | Not Specified | |

| Cmax (ng/mL) | 123.4 ± 21.5 | 303.6 ± 45.8 | Not Specified | |

| t1/2 (h) | 1.2 ± 0.3 | 3.8 ± 0.7 | Not Specified | |

| AUC0-t (ng·h/mL) | 256.7 ± 43.9 | 1587.2 ± 265.4 | Not Specified | |

| Oral Bioavailability (%) | 1.78 | 10.95 | Not Specified |

Experimental Protocols

The following section details the methodologies employed in key pharmacokinetic studies of SCM-198.

Animal Models

-

Species: Male Sprague-Dawley rats and Kunming mice are commonly used models.

-

Housing: Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water. A fasting period of 12 hours is usually implemented before oral administration.

Drug Administration

-

Oral (p.o.): SCM-198 is often administered as a suspension in a suitable vehicle, such as a 0.5% carboxymethylcellulose sodium (CMC-Na) solution, via oral gavage.

-

Intravenous (i.v.): For intravenous administration, SCM-198 is dissolved in a sterile saline solution and injected, typically through the tail vein.

Sample Collection

-

Blood Sampling: Blood samples are collected at predetermined time points after drug administration. In rats, blood is often drawn from the retro-orbital plexus or tail vein.

-

Plasma Preparation: Blood samples are collected in heparinized tubes and centrifuged to separate the plasma, which is then stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying SCM-198 in plasma samples.

-

Sample Preparation: Plasma samples are typically prepared using protein precipitation with a solvent like methanol or perchloric acid. An internal standard (IS), such as n-benzoyl-l-arginine ethyl ester, is added to improve accuracy.

-

Chromatographic Separation: Separation is achieved on a C18 column with a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formic acid in water).

-

Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The transitions of m/z for leonurine are typically monitored for quantification.

Metabolism and Excretion

-

Metabolism: In rats, SCM-198 undergoes both Phase I and Phase II metabolism. Three main metabolites have been identified: two Phase II metabolites (M1, a glucuronide conjugate, and M2, a sulfate conjugate) and one Phase I metabolite (M3, formed by O-demethylation). Glucuronidation is the primary metabolic pathway.

-

Excretion: The primary route of elimination for SCM-198 and its metabolites appears to be through fecal excretion.

Visualizations

Experimental Workflow for SCM-198 Pharmacokinetic Study

Caption: Workflow for a typical pharmacokinetic study of SCM-198 in rats.

Metabolic Pathways of SCM-198

Caption: Primary metabolic pathways of SCM-198 in rats.

Conclusion

SCM-198 exhibits rapid absorption and elimination with low oral bioavailability in preclinical models, suggesting significant first-pass metabolism. The primary metabolic routes are glucuronidation and sulfation. Formulation strategies, such as the use of microemulsions, have shown promise in enhancing its oral bioavailability. These pharmacokinetic characteristics are crucial for guiding dose selection and administration routes in future clinical investigations. Further studies are warranted to fully elucidate the pharmacokinetic profile of SCM-198 in higher species and to explore strategies to optimize its systemic exposure.

References

An In-depth Technical Guide to the Structure-Activity Relationship of SCM-198

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed examination of SCM-198, a synthetic derivative of leonurine, focusing on its structure-activity relationship (SAR), mechanisms of action, and the experimental protocols used for its evaluation.

Introduction to SCM-198

SCM-198, the chemically synthesized form of leonurine, is a bioactive alkaloid with a growing reputation for its diverse pharmacological activities.[1] It has demonstrated significant therapeutic potential in a range of conditions, including cardiovascular diseases, endometriosis, and type 1 diabetes.[1][2] Its beneficial effects are largely attributed to its anti-inflammatory, antioxidant, anti-apoptotic, and immunomodulatory properties.[1][3] Understanding the relationship between its chemical structure and biological activity is paramount for optimizing its therapeutic efficacy and guiding the development of novel, more potent analogs.

Structure-Activity Relationship (SAR) of SCM-198 Analogs

Systematic structural modifications of SCM-198 have been undertaken to elucidate the key chemical moieties responsible for its biological effects, particularly its cardioprotective properties. A study involving the design and synthesis of 35 SCM-198 analogs has provided critical insights into its SAR.

The core findings from these SAR studies indicate that the butanolamine and guanidine groups are essential for the cardioprotective effects of leonurine. Furthermore, the aromatic ring is tolerant to a variety of substituents, allowing for modifications to fine-tune the compound's properties.

Quantitative SAR Data for Cardioprotection

The following table summarizes the data from a study evaluating the cytoprotective effects of SCM-198 and its analogs on H9c2 cardiomyocyte cells challenged with hydrogen peroxide (H₂O₂). Several analogs demonstrated more potent effects than the parent compound, SCM-198.

| Compound | Modifications to Core Structure | Cell Viability (% of Control) at 1 µM | LDH Release (% of Max) at 1 µM | Key Findings |

| SCM-198 | Parent Compound | Baseline | Baseline | Exhibits notable cardioprotective effects. |

| Analog 14o | [Modification details not fully available in snippets] | Significantly higher than SCM-198 | Comparable to 10 µM SCM-198 | Showed superior cytoprotective effects and reduced apoptosis markers (increased Bcl-2, decreased caspase-3). Also demonstrated lower infarct size in a mouse model of myocardial infarction. |

| Other Analogs | Various substitutions on the aromatic ring | Several analogs showed more potent cytoprotective effects than SCM-198 at 1 µM and 10 µM concentrations. | Data not specified | Modifications on the aromatic ring can enhance cardioprotective activity. |

Signaling Pathways and Mechanism of Action

SCM-198 exerts its therapeutic effects by modulating multiple intracellular signaling pathways. Its mechanism varies depending on the pathological context.

Endometriosis: Regulation of the Inflammation-Endocrine-Autophagy Axis

In endometriosis, SCM-198 rebalances the estrogen and progesterone signals, which are often disrupted. It inhibits the pro-inflammatory cytokine TNF-α, which in turn suppresses the aromatase-estrogen-Estrogen Receptor α (ERα) signaling pathway. This action, combined with an increase in Progesterone Receptor B (PRB) expression, upregulates autophagy and promotes apoptosis in ectopic endometrial stromal cells, thereby inhibiting the growth of endometriotic lesions.

References

- 1. Protective Effect of Rosamultin against H2O2-Induced Oxidative Stress and Apoptosis in H9c2 Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Western blot analysis for Bax, Bcl-2 and cleaved caspase 3 in vivo [bio-protocol.org]

- 3. Protocol for the establishment of a mouse myocardial infarction and ischemia-reperfusion model via heart compression - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antioxidant Effect of SCM-198 on Reactive Oxygen Species Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCM-198, a synthetic derivative of leonurine, has demonstrated significant potential as a modulator of intracellular reactive oxygen species (ROS) production. This technical guide provides an in-depth overview of the current understanding of SCM-198's effects on ROS, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways. Evidence suggests that SCM-198 exerts its antioxidant effects through multiple mechanisms, including the activation of the Nrf2 antioxidant response pathway and the modulation of inflammatory and pro-survival signaling cascades. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development who are investigating the therapeutic potential of SCM-198.

Quantitative Effects of SCM-198 on ROS Production

SCM-198 has been shown to reduce ROS levels in various cellular and animal models. The following tables summarize the quantitative data from key studies. The data is primarily presented as a percentage of the control or in arbitrary fluorescence units (A.U.), reflecting the common use of fluorescent probes for ROS detection.

Table 1: In Vitro Effects of SCM-198 on ROS Levels

| Cell Type | Experimental Model | SCM-198 Concentration | Outcome | Reference |

| Postovulatory Aged Mouse Oocytes | In vitro aging | 50 µM | Significantly lower ROS levels compared to the aged group.[1] | [1] |

| Human Endometrial Stromal Cells (eESCs) | Not specified | 200 µM | Not explicitly quantified for ROS, but shown to inhibit the pro-oxidant TNF-α pathway. | |

| H9c2 Cardiomyocytes | Hydrogen Peroxide (H₂O₂) Induced Oxidative Stress | Concentration-dependent | Reduced intracellular ROS generation.[2] | [2] |

| bEnd.3 Brain Endothelial Cells | Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) | 1 µM and 10 µM | Restored activity of catalase (CAT), improved expression of Cu-Zn superoxide dismutase (SOD1), and decreased malondialdehyde (MDA) production.[3] |

Table 2: In Vivo Effects of SCM-198 on ROS Levels

| Animal Model | Tissue/Organ | SCM-198 Dosage | Duration of Treatment | Outcome | Reference |

| Maternally Aged Mice | Oocytes | 20 mg/kg/day (gavage) | 15 and 30 days | Significantly lower ROS levels in oocytes compared to the aged group. | |

| Rat Model of Chronic Myocardial Infarction | Heart | 15 mg/kg/day | Not specified | Not explicitly quantified for ROS, but improved cardiac function and showed anti-apoptotic effects. |

Experimental Protocols for ROS Measurement

The most common method for measuring intracellular ROS levels in the cited studies is the 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay.

General DCFH-DA Assay Protocol for Adherent Cells

-

Cell Seeding: Plate cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.

-

Treatment: Treat the cells with the desired concentrations of SCM-198 for the specified duration. A positive control (e.g., H₂O₂) and a vehicle control should be included.

-

DCFH-DA Staining:

-

Prepare a fresh working solution of DCFH-DA (typically 10-25 µM) in a serum-free medium or PBS.

-

Remove the treatment medium and wash the cells once with a serum-free medium.

-

Add the DCFH-DA working solution to each well and incubate for 20-30 minutes at 37°C in the dark.

-

-

Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any excess probe.

-

Measurement:

-

Add PBS to each well.

-

Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Alternatively, visualize and capture images using a fluorescence microscope.

-

-

Data Normalization: Normalize the fluorescence intensity to the cell number or protein concentration to account for variations in cell density.

Experimental Workflow for ROS Detection

Signaling Pathways Modulated by SCM-198 to Reduce ROS

SCM-198's antioxidant effects are mediated through its interaction with several key signaling pathways. The following diagrams illustrate these mechanisms.

Activation of the Nrf2 Antioxidant Response Pathway

SCM-198 is known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a primary regulator of cellular antioxidant responses.

Inhibition of the TNF-α-Aromatase-Estrogen-ERα Pathway in Endometriosis

In the context of endometriosis, inflammation driven by TNF-α contributes to oxidative stress. SCM-198 has been shown to counteract this by inhibiting the downstream signaling cascade that promotes cell survival and inflammation.

Modulation of Pro-Survival PI3K/Akt Signaling

SCM-198 has been observed to activate the PI3K/Akt pathway, which is known to play a role in cell survival and can indirectly influence the cellular redox state.

Neuroprotection via the p-STAT3/NOX4/Bcl-2 Signaling Pathway

In the context of neuroprotection, SCM-198 has been shown to stabilize endothelial cell function and protect against oxidative stress by modulating the p-STAT3/NOX4/Bcl-2 signaling pathway.

References

Leonurine's Regulatory Impact on Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Leonurine, a natural alkaloid compound, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underlying leonurine's effects, with a specific focus on its role in regulating key cellular signaling pathways. The information presented herein is intended to support further research and drug development efforts centered on this promising bioactive molecule.

Overview of Leonurine's Therapeutic Potential

Leonurine demonstrates a broad spectrum of biological activities, including anti-inflammatory, antioxidant, anti-apoptotic, cardioprotective, and neuroprotective effects.[1][2][3] These therapeutic properties are attributed to its ability to modulate a variety of intracellular signaling cascades that are fundamental to cellular homeostasis and disease pathogenesis. This document will systematically dissect the influence of leonurine on these critical pathways.

Key Signaling Pathways Modulated by Leonurine

Leonurine has been shown to exert its effects by intervening in several major signaling pathways. The following sections detail its impact on the NF-κB, MAPK, PI3K/Akt, TGF-β, Nrf2, and NO/NOS pathways.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. Leonurine has been consistently shown to inhibit this pathway, thereby exerting potent anti-inflammatory effects.[1][4] In inflammatory conditions, leonurine suppresses the degradation of IκBα and the subsequent phosphorylation and nuclear translocation of the p65 subunit of NF-κB. This inhibitory action leads to a downregulation of pro-inflammatory cytokines such as TNF-α and IL-6.

Below is a diagram illustrating the inhibitory effect of Leonurine on the NF-κB signaling pathway.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway, which includes p38, ERK, and JNK, is crucial for cellular processes like proliferation, differentiation, and apoptosis. Leonurine has been found to suppress the activation of the MAPK pathway in various models. For instance, in chondrocytes stimulated with IL-1β, leonurine reduced the phosphorylation of p38, ERK, and JNK. This inhibition contributes to its anti-inflammatory and anti-catabolic effects.

The following diagram depicts how Leonurine modulates the MAPK signaling cascade.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. Leonurine has been shown to activate this pathway, which contributes to its anti-apoptotic and pro-survival effects. For example, in a rat model of myocardial infarction, leonurine treatment increased the phosphorylation of PI3K and Akt, leading to the upregulation of the anti-apoptotic protein Bcl-2 and downregulation of the pro-apoptotic protein Bax.

The diagram below illustrates the activation of the PI3K/Akt signaling pathway by Leonurine.

Transforming Growth Factor-β (TGF-β) Signaling Pathway

The TGF-β signaling pathway is involved in fibrosis and tissue remodeling. Leonurine has demonstrated anti-fibrotic effects by suppressing this pathway. In a model of renal fibrosis, leonurine treatment suppressed the phosphorylation of Smad3, a key downstream mediator of TGF-β signaling. This leads to a reduction in the expression of fibrotic markers like α-SMA and collagen.

The inhibitory action of Leonurine on the TGF-β pathway is depicted below.

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Signaling Pathway

The Nrf2 pathway is the primary regulator of the cellular antioxidant response. Leonurine activates the Nrf2 signaling pathway, which underlies its potent antioxidant effects. By promoting the nuclear translocation of Nrf2, leonurine upregulates the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). This activation helps to mitigate oxidative stress and protect cells from damage.

The activation of the Nrf2 antioxidant response by Leonurine is illustrated in the following diagram.

Nitric Oxide/Nitric Oxide Synthase (NO/NOS) Signaling Pathway

The NO/NOS pathway plays a complex role in cellular signaling, with both protective and detrimental effects depending on the context. Leonurine has been shown to modulate this pathway to provide neuroprotection against ischemic injury. It reduces the production of nitric oxide (NO) and the activity of nitric oxide synthase (NOS) in cerebral ischemia, which helps to mitigate oxidative stress and neuronal apoptosis.

The modulatory effect of Leonurine on the NO/NOS pathway is shown below.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of leonurine on different signaling pathways and cellular responses.

Table 1: Effects of Leonurine on NF-κB and MAPK Pathways

| Cell/Animal Model | Treatment | Concentration | Effect | Reference |

| Rat Chondrocytes | IL-1β + Leonurine | 5 and 20 μM | Inhibited IL-1β-induced phosphorylation of p65 (NF-κB) and phosphorylation of p38, ERK, and JNK (MAPK). | |

| Mouse Mastitis Model | LPS + Leonurine | - | Inhibited the activation of NF-κB and the phosphorylation of p38, ERK, and JNK. | |

| Angiotensin II-induced Cardiac Injury | Ang II + Leonurine | - | Inhibited the activation of MAPK and NF-κB pathways. | |

| OVA-induced Asthma Model | OVA + Leonurine | - | Inhibited the activation of p38 MAPK/NF-κB signaling pathway. |

Table 2: Effects of Leonurine on PI3K/Akt and Apoptosis Pathways

| Cell/Animal Model | Treatment | Concentration/Dose | Effect | Reference |

| Rat Model of Myocardial Infarction | Leonurine | 15 mg/kg/day | Increased phosphorylation of PI3K, Akt, and GSK3β; increased Bcl-2 and decreased Bax and caspase-3 levels. | |

| Rat Chondrocytes | IL-1β + Leonurine | 5 and 20 μM | Increased Bcl-2 and decreased Bax gene and protein levels; reduced caspase-3 activity. | |

| H292 Lung Cancer Cells | Leonurine Hydrochloride | 10, 25, and 50 μmol/L | Reduced Akt phosphorylation; increased expression of caspase-3, caspase-9, and Bax/Bcl-2 ratio. |

Table 3: Effects of Leonurine on TGF-β, Nrf2, and NO/NOS Pathways

| Cell/Animal Model | Treatment | Concentration | Effect | Reference |

| Unilateral Ureteral Obstruction Mice | Leonurine | - | Suppressed the phosphorylation of Smad3. | |

| Isoprenaline-induced Cardiac Fibrosis Rats | Leonurine | - | Regulated the TGF-β/Smad2 signaling pathway. | |

| LPS-induced Intestinal Epithelial Cells | LPS + Leonurine | - | Activated Nrf2-heme oxygenase-1 (HO-1) pathway. | |

| Ischemic Acute Kidney Injury Rats | Leonurine | - | Promoted Nrf2 nuclear translocation and suppressed TLR4/NF-κB pathway. | |

| OGD-treated PC12 Cells | OGD + Leonurine | - | Reduced NO/NOS production. |

Experimental Protocols

This section provides an overview of the key experimental methodologies commonly employed in studies investigating the effects of leonurine.

Cell Culture and Treatment

-

Cell Lines: A variety of cell lines are used depending on the research focus, including chondrocytes, mast cells, cardiomyocytes, endothelial cells, and cancer cell lines.

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Cells are pre-treated with varying concentrations of leonurine for a specified period before being stimulated with an agonist (e.g., LPS, IL-1β, Ang II) to induce a particular cellular response.

Western Blotting

Western blotting is a widely used technique to detect and quantify the expression levels of specific proteins.

-

Protein Extraction: Cells or tissues are lysed using RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with non-fat milk or BSA and then incubated with primary antibodies against the target proteins (e.g., p-p65, p-Akt, Nrf2) overnight at 4°C. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

The general workflow for Western blotting is outlined in the diagram below.

Real-Time Quantitative PCR (RT-qPCR)

RT-qPCR is used to measure the mRNA expression levels of target genes.

-

RNA Extraction: Total RNA is extracted from cells or tissues using TRIzol reagent or a similar RNA isolation kit.

-